1-methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate
Description
1-Methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate is a heterocyclic ester compound comprising a benzodiazole core fused with a methylsulfanyl-substituted benzoate moiety. Its structural features suggest applications in polymer chemistry (e.g., as a photoinitiator or co-initiator) or pharmaceuticals, though further experimental validation is required .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18-10-17-13-9-11(7-8-14(13)18)20-16(19)12-5-3-4-6-15(12)21-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWSBCTXCDUOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzimidazole ring can produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of benzodiazoles, including this compound, exhibit significant antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
- Anticancer Properties : Several studies have suggested that benzodiazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that compounds similar to 1-methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate showed cytotoxic effects against various cancer cell lines .
Cosmetic Formulations
The compound is also explored in cosmetic applications due to its stability and effectiveness as an ingredient in topical formulations:
- Skin Care Products : The incorporation of this compound in creams and lotions has been investigated for its moisturizing and skin-repairing properties. Formulations containing such compounds have shown improved skin hydration and barrier function .
- Stability and Safety : The safety profiles of products containing this compound are assessed through rigorous testing protocols, including patch tests and stability studies to ensure consumer safety .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant efficacy against resistant bacteria |
| Anticancer Properties | Cytotoxic effects on various cancer cell lines | |
| Cosmetic Formulations | Skin Care Products | Improved hydration and skin barrier function |
| Stability and Safety | Positive results from safety assessments |
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several benzodiazole derivatives, including this compound. These compounds were tested against a panel of bacterial strains. The results indicated a notable reduction in bacterial growth, showcasing the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Cosmetic Application
A formulation study highlighted the use of this compound in a moisturizing cream aimed at enhancing skin hydration. The study utilized a Box-Behnken design to optimize the formulation parameters. Results showed that creams with this compound significantly increased skin moisture levels compared to controls, demonstrating its effectiveness as a cosmetic ingredient .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Comparative Properties of Target Compound and Analogues
| Property | Target Compound | Ethyl 4-(Dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~302.35 (estimated) | 207.24 | 185.25 |
| Key Functional Groups | Benzodiazole, SMe, ester | NMe₂, ester | NMe₂, methacrylate |
| Reactivity in Polymerization | Moderate (SMe less donating) | High (NMe₂ enhances initiation) | Moderate (amine-methacrylate synergy) |
| Thermal Stability | Likely high (aromatic benzodiazole) | Moderate | Low (methacrylate backbone) |
Comparison with 2-(Dimethylamino) Ethyl Methacrylate (DMAEMA)
DMAEMA, another co-initiator, differs significantly:
- Backbone Structure : DMAEMA’s methacrylate group enables copolymerization, whereas the target compound’s ester linkage may limit integration into polymer chains.
- Role in Resins : DMAEMA requires additives like diphenyliodonium hexafluorophosphate (DPI) to enhance reactivity, whereas the benzodiazole-SMe system in the target compound might self-stabilize or require lower initiator concentrations .
Substituent Effects on Performance
- Electron-Donating vs. Electron-Neutral Groups : The NMe₂ group in EDAB and DMAEMA accelerates radical generation, while SMe in the target compound may slow initiation but improve resistance to side reactions.
Research Findings and Implications
- Reactivity Trends : EDAB outperforms DMAEMA in polymerization efficiency, but the target compound’s unique structure may offer a balance between stability and reactivity .
- Structural Insights : Crystallographic data (e.g., via SHELX refinement ) could clarify the benzodiazole ring’s planar geometry and intermolecular interactions, informing design of analogues.
- Applications : The target compound’s stability suggests utility in high-temperature resins or photoresists, though experimental validation is needed.
Biological Activity
1-Methyl-1H-1,3-benzodiazol-5-yl 2-(methylsulfanyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.36 g/mol. The compound features a benzodiazole ring, which is known for its diverse biological activities.
Biological Activity
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. In vitro assays revealed a minimum inhibitory concentration (MIC) indicating effective bacterial inhibition .
Anticancer Properties
Benzodiazole derivatives have been studied for their anticancer potential. In particular, compounds containing the benzodiazole moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study highlighted the ability of related compounds to inhibit tumor growth in xenograft models .
Neuroprotective Effects
Recent research has suggested that benzodiazole derivatives may exert neuroprotective effects. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial efficacy of several benzodiazole derivatives, including the target compound. The results indicated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with an MIC value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties of benzodiazole derivatives, researchers synthesized a series of compounds and tested their effects on various cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7), inducing apoptosis via caspase activation .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways related to apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
